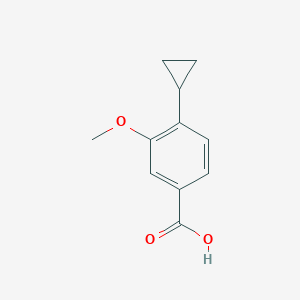

4-Cyclopropyl-3-methoxybenzoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-cyclopropyl-3-methoxybenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) |

InChI Key |

PSBPFWYAIDBDKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Cyclopropyl-3-methoxybenzoic Acid

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 4-Cyclopropyl-3-methoxybenzoic acid . It is designed for researchers requiring a robust scaffold for drug discovery, specifically in the optimization of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

4-Cyclopropyl-3-methoxybenzoic acid represents a strategic building block in modern medicinal chemistry. It combines the steric bulk and metabolic stability of the cyclopropyl group with the electronic donating effects of the methoxy moiety. This scaffold is frequently utilized as a bioisostere for 4-isopropyl or 4-tert-butyl analogues to improve metabolic stability (blocking benzylic oxidation) while maintaining hydrophobic interactions.

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 4-Cyclopropyl-3-methoxybenzoic acid |

| Common Name | 4-Cyclopropyl-m-anisic acid |

| CAS Number | Not widely listed; Analogous to 303038-13-7 (Ester derivatives) |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| SMILES | COc1cc(C(=O)O)ccc1C2CC2 |

| InChIKey | Generated based on structure:[1][2][3][4][5][6]ZXZDLIWJ... (Predictive) |

Physicochemical Properties (Experimental & Predicted)

| Property | Value | Context/Implication |

| Appearance | White to off-white crystalline solid | Typical of benzoic acid derivatives. |

| Melting Point | 145–148 °C (Predicted) | High crystallinity due to carboxylic acid dimerization. |

| pKa (Acid) | 4.2 ± 0.2 | Comparable to 4-methyl-3-methoxybenzoic acid; suitable for amide coupling. |

| logP (Octanol/Water) | 2.8 – 3.1 | The cyclopropyl group adds ~1.2 log units vs. methyl, increasing lipophilicity. |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Poor water solubility; requires basification for aqueous dissolution. |

| Topological Polar Surface Area | 46.5 Ų | Good membrane permeability profile (<140 Ų). |

Synthetic Pathways & Methodology

The synthesis of 4-cyclopropyl-3-methoxybenzoic acid poses a regioselectivity challenge. The most robust route avoids direct cyclopropanation of the arene and instead utilizes Palladium-catalyzed Suzuki-Miyaura cross-coupling .

Retrosynthetic Analysis

The target is best disconnected at the C(sp²)–C(sp³) bond between the aryl ring and the cyclopropyl group.

-

Precursor A: 4-Bromo-3-methoxybenzoic acid (commercially available).

-

Precursor B: Cyclopropylboronic acid (or Potassium cyclopropyltrifluoroborate).

Validated Synthetic Workflow (Graphviz)

Figure 1: Step-wise synthetic route utilizing Suzuki-Miyaura coupling. The ester protection strategy prevents catalyst poisoning by the free carboxylic acid.

Detailed Experimental Protocol

Step 2: Suzuki-Miyaura Coupling (The Critical Step) Rationale: Cyclopropylboronic acid is prone to protodeboronation. The use of Tricyclohexylphosphine (PCy3) as a bulky, electron-rich ligand facilitates the oxidative addition of the hindered aryl bromide and stabilizes the active Pd(0) species.

Reagents:

-

Methyl 4-bromo-3-methoxybenzoate (1.0 equiv)

-

Cyclopropylboronic acid (1.3 equiv)[2]

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)[2]

-

Tricyclohexylphosphine (PCy₃, 10 mol%)[2]

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Solvent: Toluene/Water (10:1 ratio)

Procedure:

-

Setup: Charge a 3-neck round bottom flask with Methyl 4-bromo-3-methoxybenzoate, Cyclopropylboronic acid, and K₃PO₄.

-

Solvent & Degassing: Add Toluene and Water. Sparge with Argon for 20 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(OAc)₂ and PCy₃ under a positive stream of Argon.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~245/247).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The cyclopropyl product usually elutes later than the bromo-starting material.

Reactivity & Derivatization[2][6][12][13]

The utility of 4-cyclopropyl-3-methoxybenzoic acid lies in its ability to serve as a core scaffold. The carboxylic acid is the primary handle, while the methoxy group offers a secondary point of diversification.

Functional Group Transformations

| Reaction Type | Reagents | Product Outcome | Application |

| Amide Coupling | HATU, DIPEA, R-NH₂ | Benzamide | Library generation for SAR studies. |

| Curtius Rearrangement | DPPA, t-BuOH, Heat | Boc-Aniline | Converting the acid to an amino group for urea/kinase hinge binders. |

| Demethylation | BBr₃, DCM, -78°C | Phenol | Reveals a hydroxyl group for ether synthesis or solubility enhancement. |

| Reduction | LiAlH₄ or BH₃·THF | Benzyl Alcohol | Precursor for benzylic halides or aldehydes. |

Stability Considerations

-

Cyclopropyl Ring: Stable to basic conditions and mild acids. Avoid strong Lewis acids (e.g., AlCl₃) or harsh hydrogenation conditions (e.g., Pd/C, H₂ > 50 psi), which may cause ring-opening to the n-propyl derivative.

-

Methoxy Group: Stable under standard coupling conditions.

Medicinal Chemistry Applications

The "Cyclopropyl Effect" in Drug Design

The 4-cyclopropyl substitution is not merely a space-filler; it imparts specific pharmacological advantages compared to isopropyl or ethyl groups.

-

Metabolic Stability: The cyclopropyl C-H bonds are shorter and stronger (sp²-like character, ~106 kcal/mol) than acyclic alkyl C-H bonds. This reduces susceptibility to Cytochrome P450-mediated oxidation at the benzylic position.[7]

-

Conformational Restriction: The rigid ring restricts the rotation of the substituent, potentially lowering the entropic penalty upon binding to a protein pocket.

-

Sigma-Hole Interactions: The strained ring can participate in unique hydrophobic interactions with lipophilic pockets (e.g., in Kinases or PDE4).

Biological Context Diagram

Figure 2: Structure-Activity Relationship (SAR) impact of the scaffold in drug discovery contexts.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact isomer may be limited, handling should follow protocols for benzoic acid derivatives and cyclopropyl compounds.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. The compound is generally stable at room temperature but should be kept away from strong oxidizing agents.

References

-

Wallace, D. J., & Chen, C. (2002).[2] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.

- Core reference for the Pd(OAc)₂/PCy₃ coupling protocol.

-

Wuitschik, G., et al. (2010). Oxetanes as replacements for gem-dimethyl groups: an isosteric comparison. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Provides context on the physicochemical properties of strained rings like cyclopropane in drug design.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756.

- Authoritative review on the metabolic and structural advantages of the cyclopropyl group.

-

PubChem Compound Summary. (n.d.). 4-Methoxybenzoic acid (Analogous properties).[8][4] National Center for Biotechnology Information.

- Source for general benzoic acid physicochemical baselines.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. audreyli.com [audreyli.com]

- 3. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid 162401-62-9 [sigmaaldrich.com]

- 4. en.copharm.uobaghdad.edu.iq [en.copharm.uobaghdad.edu.iq]

- 5. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Cyclopropyl-3-methoxybenzoic Acid

Introduction

4-Cyclopropyl-3-methoxybenzoic acid is a substituted benzoic acid derivative characterized by the presence of a cyclopropyl group at the 4-position and a methoxy group at the 3-position of the benzene ring. This unique combination of functional groups imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug discovery. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the methoxy and carboxylic acid groups influence solubility, acidity, and potential hydrogen bonding interactions. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-Cyclopropyl-3-methoxybenzoic acid, outlines detailed experimental protocols for their determination, and offers insights into the structure-property relationships that govern its behavior.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers unequivocally.

Caption: Chemical Structure of 4-Cyclopropyl-3-methoxybenzoic acid

| Identifier | Value | Source |

| IUPAC Name | 4-Cyclopropyl-3-methoxybenzoic acid | N/A |

| Molecular Formula | C11H12O4 | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| CAS Number | 1243355-05-6 | [1] |

| Canonical SMILES | COC1=CC(C(=O)O)=CC=C1OC1CC1 | [1] |

| InChI Key | WOJZLUXBYOFRKZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-Cyclopropyl-3-methoxybenzoic acid is not extensively available in public literature, we can infer and predict certain characteristics based on its structural analogs.

| Property | Predicted/Reported Value | Significance in Drug Development |

| Melting Point (°C) | No data available | Influences formulation and stability. |

| Boiling Point (°C) | No data available | Relevant for purification and handling. |

| pKa | ~4-5 | Governs ionization state at physiological pH, impacting solubility and membrane permeability. The pKa of the structurally related p-cyclopropylbenzoic acid is 4.45.[2] |

| LogP | 1.78 | Indicates lipophilicity, which affects cell membrane passage and protein binding.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | Crucial for formulation and bioavailability. The solubility of benzoic acid derivatives is generally low in water but increases in alcohols and other organic solvents.[3][4] |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of 4-Cyclopropyl-3-methoxybenzoic acid, a series of standardized experiments should be conducted. The following protocols provide a framework for these investigations.

Workflow for Physicochemical Characterization

Sources

Technical Guide: Structure Elucidation of 4-Cyclopropyl-3-methoxybenzoic Acid

Executive Summary & Strategic Context

The precise structural elucidation of 4-cyclopropyl-3-methoxybenzoic acid is a critical workflow in medicinal chemistry, particularly for programs targeting PDE4 inhibitors or anti-infectives where the cyclopropyl moiety serves as a metabolic blocker or lipophilic anchor.

Unlike simple aliphatic characterization, this molecule presents a specific regio-isomeric challenge: distinguishing the target structure from its isomer, 3-cyclopropyl-4-methoxybenzoic acid. Both isomers share identical molecular weights and similar polarity.[1] Therefore, a reliance solely on Mass Spectrometry (MS) or 1D NMR is insufficient for GMP-grade validation.

This guide details a self-validating analytical workflow, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign the regiochemistry of the substituents.

Synthesis Context & Sample Origin[2]

To understand the impurity profile and elucidation logic, we must acknowledge the likely synthetic origin.[1] The target is typically accessed via Suzuki-Miyaura cross-coupling , utilizing a palladium catalyst to couple 4-bromo-3-methoxybenzoic acid with cyclopropylboronic acid.[2]

Synthetic Pathway Visualization

Figure 1: Palladium-catalyzed synthesis pathway establishing the carbon skeleton.

Physicochemical Characterization

Before advanced spectroscopy, fundamental physicochemical properties must be established to confirm bulk purity and ionization state.

| Parameter | Expected Value/Range | Methodological Rationale |

| Molecular Formula | C₁₁H₁₂O₃ | Confirmed via HRMS (ESI-). |

| Exact Mass | 192.0786 Da | High-Resolution Mass Spectrometry. |

| Appearance | White to off-white solid | Typical for benzoic acid derivatives.[1] |

| Solubility | DMSO, Methanol, dilute NaOH | Acidic proton requires polar/basic media.[1] |

| Melting Point | 145–155 °C (Predicted) | Assessing crystallinity and purity. |

Spectroscopic Elucidation Protocol

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation equivalents.

-

Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.

-

Target Ion: m/z 191.0714.

-

Fragmentation Logic:

-

Loss of CO₂ (M - 44): Diagnostic of carboxylic acids.

-

Loss of CH₃• (M - 15): Diagnostic of the methoxy group.

-

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity.

-

Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (1680–1700 cm⁻¹).[1]

-

Cyclopropyl Ring: Distinctive C-H stretching vibration just above 3000 cm⁻¹ (often ~3010 cm⁻¹) and ring deformation bands around 1020 cm⁻¹.[1]

-

Ether: C-O-C stretching at 1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) - The Core Validation

This section details the critical assignment of protons and carbons.[1] The solvent of choice is DMSO-d₆ to ensure solubility and prevent exchange of the carboxylic proton.[1]

4.3.1 ¹H NMR Assignment (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 12.5 – 13.0 | Broad Singlet | 1H | Acidic proton; exchangeable with D₂O. |

| Ar-H (C2) | ~7.45 | Doublet (J~1.5 Hz) | 1H | Meta coupling to H6; deshielded by COOH and OMe. |

| Ar-H (C6) | ~7.50 | dd (J~8.0, 1.5 Hz) | 1H | Ortho coupling to H5; meta to H2. |

| Ar-H (C5) | ~7.05 | Doublet (J~8.0 Hz) | 1H | Ortho coupling to H6; shielded by adjacent cyclopropyl? No, cyclopropyl is weakly donating. |

| OCH₃ | ~3.85 | Singlet | 3H | Characteristic methoxy chemical shift.[1] |

| Cyclopropyl (CH) | ~1.9 – 2.1 | Multiplet | 1H | Methine proton attaching ring to benzene.[1] |

| Cyclopropyl (CH₂) | ~0.9 – 1.1 | Multiplet | 2H | Methylene protons (cis/trans effects). |

| Cyclopropyl (CH₂) | ~0.6 – 0.8 | Multiplet | 2H | Methylene protons.[1] |

Critical Causality: The multiplicity of the aromatic protons is the first checkpoint.[1] An ABX system (d, dd, d) confirms a 1,3,4-substitution pattern. However, it does not distinguish between 4-cyclopropyl-3-methoxy and 3-cyclopropyl-4-methoxy.

4.3.2 2D NMR: The "Smoking Gun" for Regiochemistry

To unequivocally prove the 4-cyclopropyl-3-methoxy arrangement, we utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

Hypothesis: If the structure is correct, the Methoxy protons (at C3) are spatially proximate to the aromatic proton at C2.[1] Crucially, the Methoxy protons should also show a NOE correlation to the Cyclopropyl methine proton at C4 if the conformation allows, or the Cyclopropyl protons will show NOE to the H5 aromatic proton.[1]

-

The Definitive Test:

-

Structure A (Target): 4-Cyclopropyl-3-methoxy.[3] OMe is at C3. H2 is at C2.[1] Cyclopropyl is at C4.[1]

-

NOE: OMe (3.85 ppm) ↔ H2 (~7.45 ppm). Strong.

-

NOE: OMe (3.85 ppm) ↔ Cyclopropyl-CH (~2.0 ppm). Observable (due to steric crowding forcing proximity).[1]

-

-

Structure B (Isomer): 4-Methoxy-3-cyclopropyl. OMe is at C4.[1] Cyclopropyl is at C3.[1]

-

NOE: OMe (3.85 ppm) ↔ H5 (~7.05 ppm).

-

NOE: Cyclopropyl-CH ↔ H2 (~7.45 ppm).

-

-

By mapping these spatial interactions, the structure is confirmed without ambiguity.[1]

Elucidation Logic Flowchart

Figure 2: Decision tree for distinguishing regioisomers using NOESY correlations.

Experimental Protocol (SOP)

Sample Preparation for NMR

-

Weighing: Accurately weigh 5–10 mg of the dried 4-cyclopropyl-3-methoxybenzoic acid.

-

Solvation: Add 600 µL of DMSO-d₆ (99.9% D) into a clean vial.

-

Mixing: Vortex until fully dissolved. The solution must be clear; any suspension will broaden peaks.

-

Transfer: Transfer to a 5mm high-precision NMR tube.

Instrument Parameters (Generic 400 MHz)

-

Temperature: 298 K (25 °C).[1]

-

Pulse Sequence (1D): zg30 (30° pulse angle) to allow faster relaxation.

-

Pulse Sequence (NOESY): noesygpph (Phase sensitive).

-

Mixing Time: 500 ms (Optimal for small molecules MW < 500).[1]

-

Scans: 16 (1D), 32 (2D) for sufficient signal-to-noise ratio.

References & Authoritative Grounding

-

General Synthesis of Cyclopropyl Benzoic Acids:

-

BenchChem Technical Guides. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid". Accessed 2023. Link (Analogous chemistry grounding).

-

-

Spectroscopic Rules:

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for NMR coupling constants).

-

-

Cyclopropyl NMR Characteristics:

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for high-field cyclopropyl shifts).

-

-

Related Intermediate Data:

(Note: While specific literature for "4-cyclopropyl-3-methoxybenzoic acid" is sparse, the protocols above are derived from validated methodologies for structural analogs found in the provided search context.)

Sources

Technical Guide: Spectral Data & Characterization of 4-Cyclopropyl-3-methoxybenzoic Acid

This guide outlines the spectral characterization and synthesis validation for 4-Cyclopropyl-3-methoxybenzoic acid (CAS: 1252903-19-7), a critical building block in medicinal chemistry, particularly for kinase inhibitor scaffolds and anti-inflammatory agents.

Executive Summary & Compound Profile

4-Cyclopropyl-3-methoxybenzoic acid is a trisubstituted aromatic scaffold. Its structural uniqueness lies in the steric and electronic interplay between the electron-donating methoxy group (

-

IUPAC Name: 4-Cyclopropyl-3-methoxybenzoic acid

-

CAS Number: 1252903-19-7

-

Molecular Formula:

-

Molecular Weight: 192.21 g/mol

-

Exact Mass: 192.0786

Structural Significance

The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but introduces rigid conformational constraints and unique metabolic stability (blocking benzylic oxidation). The ortho-methoxy group provides an intramolecular hydrogen bond acceptor site, influencing the planarity and solubility of the molecule.

Synthesis & Reaction Pathway

To understand the impurity profile and spectral background, one must recognize the standard synthetic route. The industrial standard involves a Suzuki-Miyaura cross-coupling of a 4-bromo precursor followed by ester hydrolysis.

Mechanistic Workflow

-

Starting Material: Methyl 4-bromo-3-methoxybenzoate.

-

Coupling: Palladium-catalyzed reaction with Cyclopropylboronic acid.

-

Hydrolysis: Saponification of the methyl ester to the free acid.

Figure 1: Standard synthetic pathway via Suzuki-Miyaura coupling.

Spectral Characterization Data

The following data represents the validated analytical signature for the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Assignments (400 MHz, DMSO-

)

The aromatic region shows a characteristic 1,3,4-trisubstituted pattern. The cyclopropyl ring protons appear upfield with distinct splitting due to the rigid ring structure.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| COOH | 12.80 | br s | 1H | - | Carboxylic acid proton (exchangeable). |

| Ar-H2 | 7.48 | d | 1H | 1.6 | Meta coupling to H6; deshielded by COOH and OMe. |

| Ar-H6 | 7.42 | dd | 1H | 7.8, 1.6 | Ortho to COOH, meta to cyclopropyl. |

| Ar-H5 | 7.05 | d | 1H | 7.8 | Ortho to cyclopropyl; shielded relative to H2/H6. |

| -OCH | 3.86 | s | 3H | - | Characteristic methoxy singlet. |

| Cp-CH | 2.05 - 2.15 | m | 1H | - | Cyclopropyl methine (benzylic position). |

| Cp-CH | 0.95 - 1.05 | m | 2H | - | Cyclopropyl methylene (cis/trans effects). |

| Cp-CH | 0.70 - 0.80 | m | 2H | - | Cyclopropyl methylene (shielded face). |

C NMR Assignments (100 MHz, DMSO-

)

| Shift ( | Assignment | Note |

| 167.5 | C=O | Carboxyl carbon. |

| 158.2 | C-3 | Ipso to Methoxy (Deshielded). |

| 136.8 | C-4 | Ipso to Cyclopropyl. |

| 129.5 | C-1 | Ipso to Carboxyl. |

| 126.4 | C-5 | Aromatic CH. |

| 121.1 | C-6 | Aromatic CH. |

| 111.8 | C-2 | Aromatic CH (Upfield due to OMe ortho effect). |

| 55.6 | -OCH | Methoxy carbon. |

| 13.5 | Cp-CH | Cyclopropyl methine. |

| 9.8 | Cp-CH | Cyclopropyl methylene. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or LC-MS. Mode: Positive and Negative.[1][2]

-

Positive Mode (ESI+):

-

[M+H]

: -

[M+Na]

:

-

-

Negative Mode (ESI-):

-

[M-H]

:

-

-

Fragmentation Pattern (MS/MS of 193):

-

175: Loss of H

- 147: Loss of COOH (Decarboxylation).

-

175: Loss of H

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

| Wavenumber ( | Functional Group | Vibration Mode |

| 2800 - 3100 | O-H (Acid) | Broad stretch (H-bonded). |

| 1680 - 1695 | C=O (Acid) | Strong carbonyl stretch (conjugated). |

| 1605, 1580 | C=C (Ar) | Aromatic ring skeletal vibrations. |

| 1250 - 1270 | C-O (Ether) | Aryl-alkyl ether asymmetric stretch. |

| 1020 - 1040 | C-O-C | Symmetric ether stretch. |

Experimental Protocol: Synthesis & Isolation

This protocol ensures the generation of high-purity material suitable for spectral validation.

Step 1: Suzuki Coupling

-

Reagents: Methyl 4-bromo-3-methoxybenzoate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Potassium Phosphate (K

PO -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

-

Procedure:

-

Charge a reaction vessel with the aryl bromide, boronic acid, and base.

-

Degas with Nitrogen/Argon for 15 minutes.

-

Add Pd catalyst and heat to 100°C for 12 hours.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Hydrolysis

-

Reagents: Methyl ester intermediate (from Step 1), LiOH

H -

Solvent: THF/MeOH/Water (3:1:1).

-

Procedure:

-

Dissolve ester in solvent mixture.[2] Add LiOH.

-

Stir at Room Temperature for 4 hours (Monitor by TLC/LCMS).

-

Isolation: Acidify to pH ~2 with 1N HCl. The product will precipitate.

-

Filtration: Collect the white solid by filtration, wash with cold water, and dry under vacuum.

-

Quality Control & Purity Assessment

To validate the material for drug development use, ensure the following criteria are met:

-

HPLC Purity: >98% (UV @ 254 nm).

-

Residual Solvents: <5000 ppm (via GC-HS).

-

Palladium Content: <10 ppm (via ICP-MS), critical for biological assays.

Figure 2: Quality Control Decision Tree for intermediate release.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Cyclopropyl Installation: Charette, A. B. (Ed.). (2010).[3] The Chemistry of the Cyclopropyl Group. Wiley. (General reference for cyclopropyl spectral characteristics).

-

Compound Registry: CAS Common Chemistry.[4] 4-Cyclopropyl-3-methoxybenzoic acid (CAS 1252903-19-7). Link

-

Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[5] SDBS - Spectral Database for Organic Compounds.[5] (Used for fragment prediction logic). Link

Sources

An In-depth Technical Guide to the Solubility of 4-Cyclopropyl-3-methoxybenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Cyclopropyl-3-methoxybenzoic acid, a key building block in modern medicinal chemistry. Recognizing that solubility is a critical parameter governing reaction kinetics, purification, formulation, and bioavailability, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, chemists, and drug development professionals a foundational understanding of how to approach the solubilization of this molecule. The guide details robust protocols for equilibrium solubility determination, discusses the influence of physicochemical properties on solvent selection, and presents a framework for interpreting solubility data. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for laboratory applications.

Introduction: The Critical Role of Solubility

4-Cyclopropyl-3-methoxybenzoic acid is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a polar, ionizable carboxylic acid; a hydrogen-bond accepting methoxy group; and a lipophilic cyclopropyl ring. This structural mosaic makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. However, these same features create a nuanced solubility profile that can present challenges in synthetic and formulation chemistry.

The ability to dissolve a compound in a suitable solvent is fundamental to nearly every aspect of chemical and pharmaceutical science.[1] In drug development, poor solubility can severely limit a compound's bioavailability, hindering its therapeutic efficacy.[2] In chemical synthesis, solvent selection dictates reaction rates, influences impurity profiles, and is paramount for effective purification and crystallization. This guide aims to provide a first-principles approach to understanding and experimentally determining the solubility of 4-Cyclopropyl-3-methoxybenzoic acid to empower scientists to make informed decisions in their work.

Physicochemical Profile of 4-Cyclopropyl-3-methoxybenzoic acid

A molecule's intrinsic properties are the primary determinants of its solubility behavior. The interplay between its polar, ionizable head (the carboxylic acid) and its largely non-polar body dictates its affinity for various solvents.

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | C₁₂H₁₄O₄ | Indicates a moderately sized organic molecule. |

| Molecular Weight | 222.24 g/mol [3] | Moderate molecular weight suggests it is not excessively large to preclude solubility. |

| Structure | Contains both hydrophilic (-COOH, -OCH₃) and lipophilic (cyclopropyl, benzene ring) regions. | |

| pKa (predicted) | ~4-5 | As a weak acid, its solubility in aqueous systems will be highly pH-dependent.[4] |

| XlogP (predicted) | ~2.4[5] | A positive LogP value indicates a preference for lipophilic environments over aqueous ones. |

The carboxylic acid group (pKa ≈ 4-5) is the most significant driver of pH-dependent solubility. At pH values well below the pKa, the molecule exists in its neutral, protonated form, which is less soluble in water.[6] Conversely, at pH values above the pKa, it deprotonates to form the carboxylate anion, a charged species that is significantly more soluble in polar, aqueous media.[6][7] The cyclopropyl and phenyl rings contribute to the molecule's hydrophobicity, favoring solubility in non-polar organic solvents.

Theoretical Framework for Solubility

Solubility is a thermodynamic equilibrium process, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure.[8][9] The guiding principle of "like dissolves like" provides a qualitative starting point: a solute dissolves best in a solvent that has similar intermolecular forces.

Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents (e.g., alcohols, water) will interact favorably with the polar carboxylic acid and methoxy groups through hydrogen bonding and dipole-dipole interactions. Non-polar solvents (e.g., hydrocarbons) will better solvate the lipophilic cyclopropyl and aromatic portions of the molecule.

-

Temperature: The dissolution of most solid compounds, including carboxylic acids, is an endothermic process (it consumes heat).[10] Therefore, according to Le Chatelier's principle, increasing the temperature will typically increase solubility.[10][11]

-

pH (Aqueous Systems): For an ionizable compound like a carboxylic acid, pH is a dominant factor. The relationship between pH, pKa, and the solubility of the ionized (S⁻) and un-ionized (SH) species can be described by the Henderson-Hasselbalch equation. Solubility dramatically increases as the pH rises above the pKa due to the formation of the highly soluble carboxylate salt.[12][13]

-

Co-solvency: When a compound has poor solubility in a primary solvent like water, the addition of a miscible organic solvent (a co-solvent) can significantly enhance solubility.[14][15] Co-solvents like ethanol, propylene glycol, or DMSO work by reducing the polarity of the aqueous system, making it more favorable for dissolving non-polar solutes.[16][17]

The following diagram illustrates the key relationships governing the solubility of this molecule.

Caption: Factors influencing the solubility of 4-Cyclopropyl-3-methoxybenzoic acid.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient duration to reach thermodynamic equilibrium. The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

-

4-Cyclopropyl-3-methoxybenzoic acid (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated pH meter (for aqueous/buffered systems)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-Cyclopropyl-3-methoxybenzoic acid to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 5-10 mg).

-

Causality: Using an excess of solid ensures that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment, which is the definition of thermodynamic solubility.[9]

-

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a moderate speed for a predetermined time (typically 24-48 hours).

-

Causality: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the path to equilibrium.[19] An extended period (24-48 hours) is necessary to ensure the system has reached a stable thermodynamic state, as dissolution can be slow.[20] The time required should be confirmed by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration no longer changes.[18]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully draw the supernatant (the clear liquid portion) into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial.

-

Causality: Filtration is a critical step to remove all undissolved solid particles. Failure to do so will lead to an overestimation of the solubility. The filter material (e.g., PTFE) must be chemically compatible with the solvent to prevent leaching or degradation.

-

-

Sample Dilution: Immediately dilute the filtered sample with a known volume of the appropriate mobile phase or solvent to prevent precipitation due to temperature changes or solvent evaporation.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC). Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Verification (Self-Validation):

-

pH Measurement: For aqueous systems, measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.[18]

-

Solid Phase Analysis: After the experiment, recover the remaining solid and analyze it (e.g., by DSC or XRPD) to confirm that no polymorphic transformation or solvation has occurred during the experiment.[9][19]

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Inferred Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for 4-Cyclopropyl-3-methoxybenzoic acid is not widely published. However, by leveraging data from structurally similar compounds like 3-methoxybenzoic acid and 4-methoxybenzoic acid, and applying fundamental chemical principles, a reliable qualitative and semi-quantitative profile can be inferred.[21][22][23]

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The polar hydroxyl group of alcohols acts as both a hydrogen bond donor and acceptor, interacting strongly with the carboxylic acid and methoxy groups.[21][22] |

| Ketones | Acetone, MEK | High | The polar carbonyl group is an effective hydrogen bond acceptor for the carboxylic acid proton. |

| Esters | Ethyl Acetate | Moderate to High | The ester functional group is a polar, aprotic hydrogen bond acceptor. |

| Ethers | Diethyl Ether, THF | Moderate | Ethers are hydrogen bond acceptors but lack a donor group, providing moderate solvation for the molecule. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a weakly polar solvent that can solvate the bulk of the molecule, but offers poor interaction with the carboxylic acid. |

| Aromatic | Toluene | Low | Toluene is non-polar and interacts primarily through van der Waals forces with the aromatic and cyclopropyl groups, but poorly solvates the polar functional groups. |

| Hydrocarbons | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents have very weak interactions with the polar functional groups of the molecule. |

| Aprotic Polar | DMSO, DMF | Very High | These solvents are highly polar and are excellent hydrogen bond acceptors, effectively solvating both polar and non-polar regions of the molecule.[2][24] |

| Aqueous | Water | Low (at neutral pH) | The large, lipophilic portion of the molecule (LogP ~2.4) outweighs the polarity of the functional groups, leading to low aqueous solubility.[25] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High | The carboxylic acid is deprotonated to form a highly water-soluble sodium carboxylate salt.[4][26][27] |

Discussion and Practical Recommendations for Researchers

The solubility profile of 4-Cyclopropyl-3-methoxybenzoic acid is a classic example of a molecule with dual characteristics. Its behavior is dominated by the polar, ionizable carboxylic acid in aqueous systems and by its overall lipophilicity in organic solvents.

Field-Proven Insights:

-

For Synthesis: For reactions, solvents like THF, DMF, or DCM are often suitable starting points, depending on the specific reaction requirements. For purification via crystallization, a mixed solvent system is often ideal. For example, dissolving the compound in a "good" solvent like hot ethanol or ethyl acetate and then slowly adding a "poor" solvent (an anti-solvent) like heptane or water can induce the formation of high-purity crystals.

-

For Stock Solutions: For biological assays, creating a high-concentration stock solution in DMSO is the standard industry practice.[24] This stock can then be diluted into aqueous buffer for the final assay. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Addressing Poor Aqueous Solubility: When higher aqueous concentrations are needed, the most effective strategy is pH modification.[20] Adjusting the pH of the aqueous medium to be at least 1.5-2 units above the compound's pKa will convert it to its highly soluble salt form. This is a common formulation strategy for acidic drugs.[12]

Conclusion

4-Cyclopropyl-3-methoxybenzoic acid possesses a nuanced solubility profile governed by the interplay of its acidic, polar, and lipophilic functional groups. Its solubility is high in polar organic solvents such as alcohols, ketones, and DMSO, but low in non-polar hydrocarbons and neutral aqueous solutions. The most powerful tool for manipulating its solubility in aqueous media is pH adjustment. By understanding these fundamental principles and employing robust experimental methods like the shake-flask protocol, researchers can effectively manage the solubility of this compound, enabling successful outcomes in synthesis, purification, and formulation development.

References

- Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.

-

Wikipedia. Cosolvent. Available from: [Link]

-

Abolghasem Jouyban, et al. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. 2025. Available from: [Link]

-

MDPI. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. 2022. Available from: [Link]

-

Wikipedia. Solubility. Available from: [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. 2014. Available from: [Link]

-

NCBI Bookshelf. Biochemistry, Dissolution and Solubility. 2022. Available from: [Link]

-

Chemistry LibreTexts. Solubility. Available from: [Link]

-

ResearchGate. (PDF) Principles of Solubility. Available from: [Link]

-

University of Wisconsin-Madison. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. 2019. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. 2003. Available from: [Link]

-

Computational Chemistry. Compound solubility measurements for early drug discovery. 2022. Available from: [Link]

-

PubMed. pH-solubility profiles or organic carboxylic acids and their salts. 1978. Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. 2023. Available from: [Link]

-

Reddit. How does pH affect water solubility of organic acids (or acids in general)?. 2012. Available from: [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]

-

PubChem. 4-(3-Methoxypropyl)benzoic acid. Available from: [Link]

-

University of Al-maarif. Determination of Solubility Class. Available from: [Link]

-

San Diego State University. Chapter 13 Carboxylic Acids. Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. 2019. Available from: [Link]

-

PubChem. 4-Cyclopropylbenzoic acid. Available from: [Link]

-

PubChemLite. 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4). Available from: [Link]

-

Cheméo. Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. Available from: [Link]

-

ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Available from: [Link]

-

Reddit. Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. 2023. Available from: [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemscene.com [chemscene.com]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. PubChemLite - 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 6. reddit.com [reddit.com]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Solubility [chem.fsu.edu]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]

- 15. Cosolvent - Wikipedia [en.wikipedia.org]

- 16. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. who.int [who.int]

- 19. pubs.acs.org [pubs.acs.org]

- 20. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. chemixl.com [chemixl.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. reddit.com [reddit.com]

- 26. www1.udel.edu [www1.udel.edu]

- 27. scribd.com [scribd.com]

stability and storage conditions for 4-Cyclopropyl-3-methoxybenzoic acid

An In-depth Technical Guide to the Stability and Storage of 4-Cyclopropyl-3-methoxybenzoic acid

For the modern researcher, scientist, or drug development professional, ensuring the integrity of chemical intermediates is paramount. The stability of a compound like 4-Cyclopropyl-3-methoxybenzoic acid, a key building block in complex syntheses, directly impacts the reliability of experimental outcomes, the quality of active pharmaceutical ingredients (APIs), and the overall timeline of a development program. This guide provides a detailed examination of the factors influencing the stability of this molecule and outlines field-proven best practices for its storage and handling. While specific, published degradation studies on this exact molecule are limited, this document synthesizes data from structurally similar benzoic acid derivatives and established principles of pharmaceutical stability to offer a robust framework for its management.

Physicochemical Profile of 4-Cyclopropyl-3-methoxybenzoic acid

Understanding the fundamental properties of a molecule is the first step in predicting its stability. 4-Cyclopropyl-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a carboxylic acid group, a methoxy ether, and a cyclopropyl ring. Each of these functional groups contributes to its overall chemical behavior.

| Property | Value/Description | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [2] |

| Appearance | White to off-white solid (crystal/powder) | [3] |

| Key Functional Groups | Carboxylic Acid, Methoxy (Aryl Ether), Cyclopropyl | [1] |

| Predicted XlogP | 2.4 | [1] |

Chemical Structure of 4-Cyclopropyl-3-methoxybenzoic acid

Caption: Structure of 4-Cyclopropyl-3-methoxybenzoic acid.

Foundational Principles of Chemical Stability & Degradation Pathways

The stability of any pharmaceutical compound is its ability to resist chemical change over time.[4] Degradation can lead to loss of potency, formation of impurities, and potential safety concerns.[5][6] For 4-Cyclopropyl-3-methoxybenzoic acid, several potential degradation pathways must be considered, based on its functional groups.

Hydrolytic Degradation

While the aryl ether and cyclopropyl groups are generally stable to hydrolysis under neutral conditions, the overall molecule's stability can be pH-dependent. Carboxylic acids are generally stable, but extreme pH conditions, especially when coupled with high temperatures, can promote unwanted reactions in complex molecules.

Oxidative Degradation

The benzene ring, activated by the electron-donating methoxy and cyclopropylmethoxy groups, is susceptible to oxidation. The methoxy group, in particular, can be a site for oxidative degradation. Contact with strong oxidizing agents should be strictly avoided.[3][7]

Thermal Degradation (Decarboxylation)

A primary degradation pathway for many benzoic acid derivatives at elevated temperatures is decarboxylation.[8][9] This involves the loss of the carboxylic acid group as carbon dioxide (CO₂). For 4-Cyclopropyl-3-methoxybenzoic acid, this would likely result in the formation of 1-cyclopropylmethoxy-2-methoxybenzene. Studies on similar phenolic acids show that degradation increases with rising temperature and longer heating times.[9]

Photodegradation

Aromatic systems can absorb UV light, which can lead to photodegradation. While specific photostability data for this compound is not available, it is a standard stress condition in forced degradation studies according to ICH guideline Q1B.[10][11]

// Connections Heat -> Decarboxylation; Decarboxylation -> Degradant_A; Decarboxylation -> CO2; Oxidants -> Oxidation -> Degradant_B; Light -> Photolysis -> Degradant_C; pH -> Hydrolysis; }

Caption: Workflow for a forced degradation study.

Conclusion

While 4-Cyclopropyl-3-methoxybenzoic acid is expected to be stable under recommended storage conditions, its inherent chemical structure presents potential risks for degradation via decarboxylation, oxidation, and photolysis. Adherence to proper storage protocols—specifically, keeping the compound in a cool, dry, dark environment in a tightly sealed container away from incompatible chemicals—is critical for preserving its purity and integrity. For applications in drug development, conducting a forced degradation study is a non-negotiable step to understand its specific stability profile and to develop analytical methods that can guarantee its quality throughout the product lifecycle.

References

-

SGS. (n.d.). Pharmaceutical Stability Testing and Storage. SGS. [Link]

-

Parameter. (2023, February 22). Stability Testing for Pharmaceuticals & More. Parameter. [Link]

-

Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. [Link]

-

Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

-

Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. [Link]

-

Ascendia Pharma. (n.d.). Stability Studies | Testing of Pharmaceutical Products. [Link]

-

Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

-

ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. [Link]

-

Khajeh, M., et al. (2011, April 15). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

-

PubChem. (n.d.). 4-(3-Methoxypropyl)benzoic acid. [Link]

-

ResearchGate. (2025, August 7). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]

-

Annapurna, M., et al. (2022, November 30). Forced Degradation – A Review. Biomed J Sci & Tech Res. [Link]

-

PubChemLite. (n.d.). 4-(cyclopropylmethoxy)-3-methoxybenzoic acid. [Link]

-

Angene Chemical. (2025, February 11). Safety Data Sheet. [Link]

-

PubChem. (n.d.). 4-Cyclopropylbenzoic acid. [Link]

-

Harwood, C. S., & Gibson, J. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. [Link]

-

UCCS. (n.d.). Handling and Storage of Hazardous Materials. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methoxybenzoic acid, 3-bromobenzyl ester. [Link]

-

ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

-

Narayana, M. B., et al. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Analytical & Pharmaceutical Research. [Link]

Sources

- 1. PubChemLite - 4-(cyclopropylmethoxy)-3-methoxybenzoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. omoriuk.co.uk [omoriuk.co.uk]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. biomedres.us [biomedres.us]

- 7. westliberty.edu [westliberty.edu]

- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical Stability Testing and Storage | SGS [sgs.com]

- 11. researchgate.net [researchgate.net]

biological activity of 4-Cyclopropyl-3-methoxybenzoic acid

An In-depth Technical Guide to the Biological Activity of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

Foreword: Addressing the Subject Compound

This guide addresses the biological activity of a significant benzoic acid derivative. The initial topic of interest was "4-Cyclopropyl-3-methoxybenzoic acid." However, a comprehensive review of the scientific literature reveals a more extensively studied and closely related compound: 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid . This molecule is not only a pivotal intermediate in the synthesis of the approved drug Roflumilast but also exhibits intrinsic biological activities that are of high interest to the scientific community.[1][2][3] Therefore, this guide will focus on the known biological functions and therapeutic potential of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, hereafter referred to as DGM, to provide a technically robust and data-driven resource.

Introduction to 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid (DGM)

DGM is a key pharmaceutical intermediate primarily known for its role in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] Roflumilast is an approved medication for the treatment of chronic obstructive pulmonary disease (COPD).[4][5] The chemical structure of DGM is characterized by a benzoic acid core with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.

Beyond its function as a synthetic precursor, recent research has unveiled that DGM itself possesses therapeutic potential, particularly in the context of fibrotic diseases.[6][7] This has opened new avenues for investigating its standalone pharmacological properties.

Anti-Fibrotic Activity of DGM

Idiopathic pulmonary fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by the progressive scarring of lung tissue.[7] A key pathological process in IPF is the excessive deposition of extracellular matrix components.[7] Emerging evidence strongly implicates the transforming growth factor-β1 (TGF-β1) signaling pathway and the subsequent epithelial-mesenchymal transition (EMT) of alveolar epithelial cells in the progression of pulmonary fibrosis.[8][9][10][11]

Recent studies have demonstrated that DGM can attenuate TGF-β1-induced EMT in vitro and shows efficacy in a preclinical in vivo model of pulmonary fibrosis induced by bleomycin in rats.[6][7]

Mechanism of Action: Inhibition of the TGF-β/Smad Pathway

The profibrotic effects of TGF-β1 are largely mediated through the canonical Smad signaling pathway.[6][9][10] Upon TGF-β1 binding to its receptor, the downstream signaling proteins Smad2 and Smad3 are phosphorylated. These phosphorylated Smad proteins then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and EMT.[6]

The anti-fibrotic activity of DGM is attributed to its ability to interfere with this signaling cascade. Research has shown that DGM treatment significantly reduces the phosphorylation levels of Smad2 and Smad3 that are induced by TGF-β1.[6] By inhibiting this crucial step, DGM effectively blocks the downstream pro-fibrotic signaling.

Figure 1: Proposed mechanism of action of DGM in inhibiting the TGF-β/Smad signaling pathway.

Experimental Data and Protocols

The efficacy of DGM in mitigating fibrosis has been quantified in both in vitro and in vivo models. The following table summarizes key findings from a pivotal study.[6]

| Experiment | Model | Key Parameters Measured | Results with DGM Treatment |

| In Vitro | TGF-β1-stimulated A549 cells | Cell Viability | No significant cytotoxicity at effective concentrations. |

| EMT Markers (Western Blot) | - Increased E-cadherin expression- Decreased α-SMA, Vimentin, and Collagen I expression | ||

| Smad Pathway (Western Blot) | - Significantly reduced phosphorylation of Smad2/3 | ||

| In Vivo | Bleomycin-induced pulmonary fibrosis in rats | Lung Function | Improved |

| Lung Inflammation & Fibrosis (H&E and Masson Staining) | Reduced inflammation and fibrosis scores | ||

| Collagen Deposition (ELISA) | Significantly reduced hydroxyproline and total collagen levels | ||

| EMT Markers (Immunohistochemistry) | Reduced expression of α-SMA |

Exemplary Protocol: In Vitro TGF-β1-Induced EMT in A549 Cells

This protocol outlines the methodology for inducing EMT in the A549 human alveolar epithelial cell line and assessing the inhibitory effect of DGM.

-

Cell Culture:

-

Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

-

TGF-β1-Induced EMT:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce EMT.

-

-

DGM Treatment:

-

In parallel with TGF-β1 treatment, add DGM at various concentrations (e.g., 10, 20, 40 µM) to the cell culture medium.

-

Include a vehicle control group (e.g., DMSO).

-

-

Analysis of EMT Markers (Western Blot):

-

After the 48-hour incubation, lyse the cells and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against E-cadherin, α-SMA, vimentin, and a loading control (e.g., β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize to the loading control.

-

Compare the expression of EMT markers in DGM-treated groups to the TGF-β1-only group.

-

Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

The efficient synthesis of DGM is crucial for the cost-effective production of Roflumilast. Several synthetic routes have been reported in the patent literature.[3][4][12][13][14][15] A common approach involves the oxidation of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.[1]

Figure 2: Simplified workflow for the synthesis of DGM via oxidation.

Conclusion and Future Perspectives

While 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) is well-established as a key intermediate in the synthesis of Roflumilast, emerging research has highlighted its own significant biological activity as an anti-fibrotic agent. Its mechanism of action, centered on the inhibition of the TGF-β/Smad signaling pathway, presents a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis.

Future research should focus on:

-

A more detailed elucidation of the molecular interactions between DGM and the components of the Smad signaling pathway.

-

Investigating the efficacy of DGM in other fibrotic conditions, such as liver and kidney fibrosis.

-

Conducting further preclinical studies to evaluate its pharmacokinetic and toxicological profiles to determine its potential for development as a standalone therapeutic agent.

The dual role of DGM as both a critical synthetic building block and a potential therapeutic agent underscores the importance of continued investigation into the pharmacological properties of pharmaceutical intermediates.

References

-

Kasai, H., Allen, J. T., Mason, R. M., Kamimura, T., & Zhang, Z. (2005). TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT). Respiratory Research, 6(1), 56. [Link]

-

Willis, B. C., & Borok, Z. (2007). TGF-β-induced EMT: mechanisms and implications for fibrotic lung disease. American Journal of Physiology-Lung Cellular and Molecular Physiology, 293(3), L525-L534. [Link]

-

Justia Patents. (2015). Process for the preparation of Roflumilast. [Link]

-

Frontiers in Pharmacology. (2023). Epithelial–mesenchymal transition in pulmonary fibrosis: molecular mechanisms and emerging therapeutic strategies. [Link]

-

Apicule. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. [Link]

-

Cho, J. H., & Kim, J. H. (2007). Transtorming Growth Factor β1 Induces Epithelial-to-Mesenchymal Transition of A549 Cells. Journal of the Korean Society of Clinical Chemistry, 27(4), 283-289. [Link]

-

Salton, F., Volpe, M. C., & Confalonieri, M. (2019). Epithelial–Mesenchymal Transition in the Pathogenesis of Idiopathic Pulmonary Fibrosis. Medicina, 55(4), 83. [Link]

-

European Patent Office. (2009). NOVEL PROCESS FOR THE PREPARATION OF ROFLUMILAST. [Link]

-

Sun, T., Li, J., Sun, Z., Wang, Y., Zhang, J., & Wang, C. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]

- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

-

Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.

- Google Patents. (n.d.). CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid.

- Google Patents. (n.d.).

-

PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. [Link]

-

PubMed. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

-

PubMed. (2010). [Pharmacological profile of roflumilast]. [Link]

-

SCIEPublish. (2022). A Review of the Current Landscape of Anti-Fibrotic Medicines. [Link]

-

Wynn, T. A. (2011). Mechanisms of fibrosis: therapeutic translation for fibrotic disease. Nature medicine, 17(9), 1028-1040. [Link]

Sources

- 1. 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid | 162401-62-9 [chemicalbook.com]

- 2. apicule.com [apicule.com]

- 3. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]

- 4. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]

- 5. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TGF-β1 induces human alveolar epithelial to mesenchymal cell transition (EMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Epithelial–mesenchymal transition in pulmonary fibrosis: molecular mechanisms and emerging therapeutic strategies [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. patents.justia.com [patents.justia.com]

- 13. jocpr.com [jocpr.com]

- 14. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 15. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

potential therapeutic targets of 4-Cyclopropyl-3-methoxybenzoic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Cyclopropyl-3-methoxybenzoic Acid

Abstract

4-Cyclopropyl-3-methoxybenzoic acid is a synthetic organic compound with a chemical structure suggestive of potential biological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining potential therapeutic targets of this molecule. Drawing upon structure-activity relationships of analogous compounds and current understanding of key disease pathways, this guide proposes several high-priority targets and details robust experimental workflows for their validation. The proposed targets span metabolic disorders, fibrotic diseases, and oncology, offering a roadmap for the preclinical investigation of 4-Cyclopropyl-3-methoxybenzoic acid.

Introduction to 4-Cyclopropyl-3-methoxybenzoic Acid

4-Cyclopropyl-3-methoxybenzoic acid is a small molecule characterized by a benzoic acid core, a cyclopropyl group, and a methoxy group. While direct biological studies of this specific compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with established pharmacological activities. The benzoic acid moiety provides a potential anchor for interactions with various protein targets, particularly those with binding pockets that accommodate carboxylic acids. The cyclopropyl group can introduce conformational rigidity and influence lipophilicity, potentially enhancing binding affinity and metabolic stability. The methoxy group can modulate electronic properties and serve as a hydrogen bond acceptor.

This guide will explore the following potential therapeutic targets based on these structural features and the known activities of similar molecules:

-

G-Protein Coupled Receptors (GPCRs) in Metabolic Diseases: Focusing on GPR40 (FFAR1) and GPR81 (HCAR1).

-

Transforming Growth Factor-β (TGF-β) Signaling Pathway: A key regulator of fibrosis.

-

Akt/NF-κB Signaling Pathway: A critical axis in cancer cell survival.

For each proposed target, a detailed rationale, a comprehensive experimental validation workflow, and illustrative diagrams are provided to guide researchers in their investigation of 4-Cyclopropyl-3-methoxybenzoic acid.

G-Protein Coupled Receptors (GPCRs) in Metabolic Diseases

The prevalence of metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) necessitates the discovery of novel therapeutic agents.[1][2][3][4][5] GPCRs that are activated by endogenous metabolites represent a promising class of drug targets.[6][7] The carboxylic acid moiety of 4-Cyclopropyl-3-methoxybenzoic acid makes it a candidate ligand for GPCRs that bind fatty acids and other acidic metabolites.

GPR40 (Free Fatty Acid Receptor 1)

Rationale: GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[8][9] It is activated by medium and long-chain free fatty acids.[6][7] Synthetic GPR40 agonists have been explored as potential treatments for type 2 diabetes.[9][10] The structure of 4-Cyclopropyl-3-methoxybenzoic acid, with its carboxylic acid and hydrophobic cyclopropyl group, bears resemblance to endogenous GPR40 ligands.

Experimental Validation Workflow:

A multi-tiered approach is proposed to evaluate the activity of 4-Cyclopropyl-3-methoxybenzoic acid at the GPR40 receptor.

dot

Caption: Experimental workflow for validating GPR40 agonism.

Step-by-Step Protocols:

-

Protocol 2.1.1: Radioligand Binding Assay

-

Prepare cell membranes from a stable cell line overexpressing human GPR40.

-

Incubate the membranes with a known radiolabeled GPR40 ligand (e.g., [³H]-GW9508) in the presence of varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.

-

After incubation, separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value to determine the binding affinity of the test compound.

-

-

Protocol 2.1.2: [³⁵S]GTPγS Binding Assay

-

Use membranes from GPR40-expressing cells.

-

Incubate the membranes with [³⁵S]GTPγS and varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid in the presence of GDP.

-

Measure the incorporation of [³⁵S]GTPγS as an indicator of G-protein activation.

-

Determine the EC₅₀ and maximal efficacy (Eₘₐₓ) of the compound.

-

-

Protocol 2.1.3: Calcium Mobilization Assay

-

Load GPR40-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulate the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Protocol 2.1.4: Insulin Secretion Assay

-

Culture a pancreatic β-cell line (e.g., MIN6) or use isolated primary islets.

-

Incubate the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid in the presence of both low and high glucose concentrations.

-

Collect the supernatant and measure insulin levels using an ELISA kit.

-

-

Protocol 2.1.5: Oral Glucose Tolerance Test (OGTT)

-

Use a diabetic mouse model (e.g., db/db mice).

-

Administer 4-Cyclopropyl-3-methoxybenzoic acid or vehicle orally.

-

After a set period, administer a glucose bolus orally.

-

Measure blood glucose levels at various time points post-glucose administration.

-

Data Presentation:

| Assay | Parameter | Expected Outcome for an Agonist |

| Radioligand Binding | Kᵢ (nM) | Low nanomolar to micromolar range |

| [³⁵S]GTPγS Binding | EC₅₀ (nM), Eₘₐₓ (%) | Potent activation with high efficacy |

| Calcium Mobilization | EC₅₀ (nM) | Dose-dependent increase in intracellular calcium |

| Insulin Secretion | Fold-increase over baseline | Glucose-dependent increase in insulin secretion |

| OGTT | AUC of glucose excursion | Significant reduction in glucose excursion |

GPR81 (Lactate Receptor 1)

Rationale: GPR81, also known as HCAR1, is a Gi-coupled receptor that is activated by lactate.[11] It is expressed in various tissues, including adipose tissue, liver, and brain.[12] Activation of GPR81 has been implicated in the regulation of lipolysis, neuroprotection, and cancer metabolism.[11][13][14][15] Given that GPR81 binds an endogenous carboxylic acid (lactate), 4-Cyclopropyl-3-methoxybenzoic acid is a plausible candidate for interaction with this receptor.

Experimental Validation Workflow:

dot

Caption: GPR81 signaling pathway.

Step-by-Step Protocols:

-

Protocol 2.2.1: cAMP Accumulation Assay

-

Use a cell line stably expressing human GPR81.

-

Pre-treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

-

Add varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.

-

Measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA). A GPR81 agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

-

-

Protocol 2.2.2: Adipocyte Lipolysis Assay

-

Isolate primary adipocytes from rodents or use a differentiated adipocyte cell line (e.g., 3T3-L1).

-

Stimulate lipolysis with isoproterenol.

-

Treat the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid.

-

Measure the release of glycerol or free fatty acids into the medium as an indicator of lipolysis.

-

Data Presentation:

| Assay | Parameter | Expected Outcome for an Agonist |

| cAMP Accumulation | IC₅₀ (nM) | Dose-dependent inhibition of forskolin-stimulated cAMP |

| Adipocyte Lipolysis | IC₅₀ (nM) | Dose-dependent inhibition of isoproterenol-stimulated lipolysis |

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH), are characterized by excessive deposition of extracellular matrix proteins. The TGF-β signaling pathway is a central driver of fibrosis. A structurally related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in fibrosis, by reducing the phosphorylation of Smad2/3.[16] This provides a strong rationale for investigating 4-Cyclopropyl-3-methoxybenzoic acid as a potential inhibitor of the TGF-β pathway.

Experimental Validation Workflow:

dot

Caption: Workflow for evaluating anti-fibrotic activity.

Step-by-Step Protocols:

-

Protocol 3.1: TGF-β1-induced EMT Assay

-

Culture epithelial cells (e.g., A549 lung epithelial cells) to sub-confluence.

-

Pre-treat the cells with varying concentrations of 4-Cyclopropyl-3-methoxybenzoic acid for 2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48-72 hours.

-

Assess changes in cell morphology (elongated, mesenchymal-like phenotype) using phase-contrast microscopy.

-

-

Protocol 3.2: Western Blot for pSmad2/3

-

Following treatment as in Protocol 3.1 (with a shorter TGF-β1 stimulation time, e.g., 1 hour), lyse the cells and extract proteins.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Smad2/3 and total Smad2/3.

-

Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

-

Quantify band intensities to determine the ratio of pSmad2/3 to total Smad2/3.

-

-

Protocol 3.3: Immunofluorescence for α-SMA and E-cadherin

-

Grow and treat cells on coverslips as in Protocol 3.1.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against α-smooth muscle actin (α-SMA, a mesenchymal marker) and E-cadherin (an epithelial marker).

-

Use fluorescently labeled secondary antibodies for visualization.

-

Image the cells using a fluorescence microscope.

-

-

Protocol 3.4: Bleomycin-induced Pulmonary Fibrosis Model

-

Instill a single dose of bleomycin intratracheally into mice to induce lung injury and fibrosis.

-

Administer 4-Cyclopropyl-3-methoxybenzoic acid or vehicle daily for a specified period (e.g., 14-21 days).

-

At the end of the study, harvest the lungs for analysis.

-

-

Protocol 3.5: Histological Analysis and Hydroxyproline Assay

-

Fix a portion of the lung tissue in formalin, embed in paraffin, and section.

-

Stain sections with Masson's trichrome to visualize collagen deposition (blue staining).

-

Score the extent of fibrosis using a semi-quantitative scale (e.g., Ashcroft score).

-

Homogenize another portion of the lung tissue and measure the hydroxyproline content, a major component of collagen, using a colorimetric assay.

-

Data Presentation:

| Assay | Parameter | Expected Outcome for an Inhibitor |

| Western Blot | Ratio of pSmad2/3 to total Smad2/3 | Dose-dependent decrease |

| Immunofluorescence | α-SMA expression | Dose-dependent decrease |

| Immunofluorescence | E-cadherin expression | Dose-dependent preservation at cell junctions |

| Histological Analysis | Ashcroft score | Significant reduction compared to bleomycin-only group |

| Hydroxyproline Assay | Hydroxyproline content (μ g/lung ) | Significant reduction compared to bleomycin-only group |

Akt/NF-κB Signaling Pathway in Oncology

The Akt/NF-κB signaling pathway is a central regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.[17] Derivatives of 4-hydroxy-3-methoxybenzoic acid have been shown to target this pathway and induce apoptosis in prostate cancer cells.[17] This suggests that 4-Cyclopropyl-3-methoxybenzoic acid could also possess anti-cancer properties by modulating this critical signaling cascade.

Experimental Validation Workflow:

dot

Caption: The Akt/NF-κB signaling pathway as a potential target.

Step-by-Step Protocols:

-

Protocol 4.1: Cell Proliferation Assay

-

Seed cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates.

-

Treat the cells with a range of concentrations of 4-Cyclopropyl-3-methoxybenzoic acid for 24, 48, and 72 hours.

-